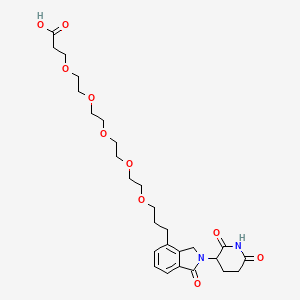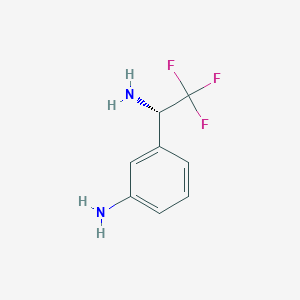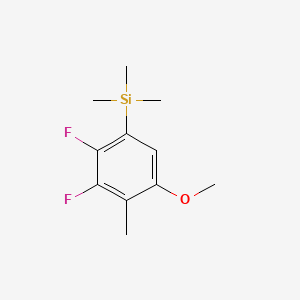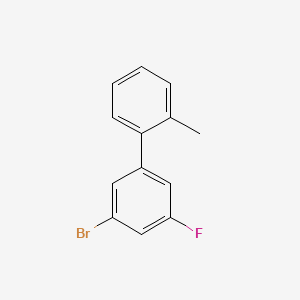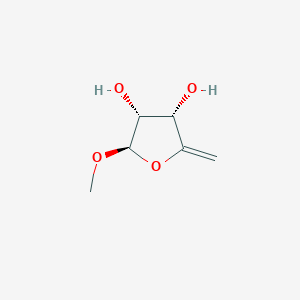
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a methoxy group and a methylene group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylene group into a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s functional groups allow it to form specific interactions, influencing the activity of these targets and modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound shares a similar tetrahydrofuran ring structure but includes different functional groups, such as a benzyloxy and phenylthio group.
(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl 2,2,2-trichloroacetimidate: Another similar compound with a tetrahydrofuran ring, but with multiple benzyloxy groups and a trichloroacetimidate moiety.
Uniqueness
What sets (2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol apart is its specific combination of methoxy and methylene groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R,3R,4S)-2-methoxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C6H10O4/c1-3-4(7)5(8)6(9-2)10-3/h4-8H,1H2,2H3/t4-,5-,6-/m1/s1 |
InChI Key |
JVYQHRPXPJQGRY-HSUXUTPPSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H](C(=C)O1)O)O |
Canonical SMILES |
COC1C(C(C(=C)O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
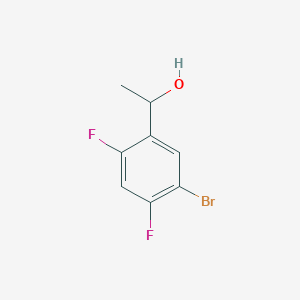
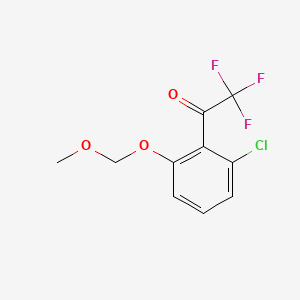
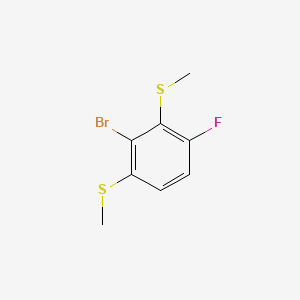
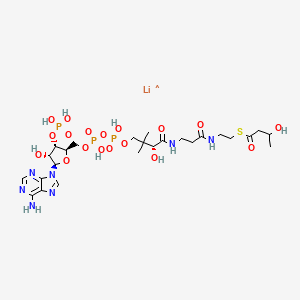
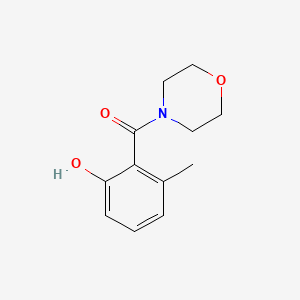
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
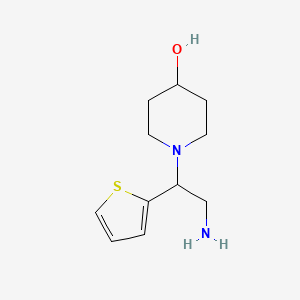
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)

